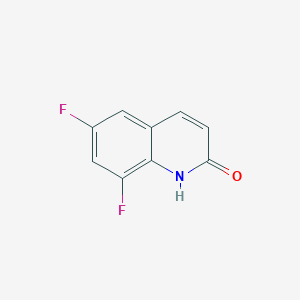

6,8-Difluoroquinolin-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H5F2NO |

|---|---|

Molecular Weight |

181.14 g/mol |

IUPAC Name |

6,8-difluoro-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5F2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13) |

InChI Key |

NAPQDYYZIMONJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=C(C=C(C=C21)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 6,8 Difluoroquinolin 2 Ol and Its Key Intermediates

Established Synthetic Routes to the Quinolone Core with Fluorine Incorporation

The construction of the difluorinated quinolone scaffold is a foundational aspect of synthesizing 6,8-Difluoroquinolin-2-ol. Classical and modern cyclization techniques are adapted to accommodate the fluorine substituents.

Modified Skraup Synthesis Approaches for Difluoroquinolines

The Skraup synthesis, a venerable method for quinoline (B57606) synthesis, can be adapted for producing fluorinated analogues. A modified Skraup reaction has been successfully used to prepare 6,8-difluoroquinoline (B127152). researchgate.netresearchgate.net This typically involves the reaction of a difluoroaniline with glycerol (B35011) in the presence of an acid and an oxidizing agent. researchgate.netmdpi.com For instance, the reaction of 2,4-difluoroaniline (B146603) with glycerol under pressure in a Q-tube has been shown to yield 6,8-difluoroquinoline. researchgate.netmdpi.com

However, the traditional Skraup reaction is known for its harsh conditions and the formation of hazardous byproducts like acrolein. mdpi.com Modifications often aim to mitigate these issues, for example, by using milder oxidants or altering the reaction medium. Research has shown that using glycerol as both a reactant and a green solvent can improve reaction yields and reduce reaction times. researchgate.net The synthesis of 6,8-difluoro-7-chloroquinoline has been achieved in high yield from 3-chloro-2,4-difluoroaniline (B1361499) using a modified Skraup reaction. researchgate.net

Ring-Closing and Annulation Strategies

Beyond the Skraup synthesis, various ring-closing and annulation strategies are employed to construct the fluoroquinolone core. These methods often start with appropriately substituted aniline (B41778) precursors.

One common strategy involves the reaction of a substituted aniline with a three-carbon component, followed by cyclization. For example, the synthesis of ethyl 7-bromo-6,8-difluoro-4-hydroxyquinoline-3-carboxylate was achieved by heating 3-amino-2,6-difluorobromobenzene with diethyl ethoxymethylenemalonate, followed by cyclization in a high-boiling solvent like Dowtherm "A". prepchem.com This approach, known as the Gould-Jacobs reaction, is a powerful tool for constructing the 4-hydroxyquinoline (B1666331) core.

Another approach involves the intramolecular cyclization of an intermediate derived from an aniline and a malonic acid derivative. For instance, the synthesis of methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate involves the reaction of 3,4-difluoroaniline (B56902) with carbon disulfide to form an isothiocyanate, which then reacts with dimethyl malonate. The resulting intermediate is cyclized by heating in diphenyl ether to yield the target quinoline. mdpi.com

Advanced Synthetic Transformations for Introducing Fluorine Atoms

Direct fluorination of the quinoline ring system offers a more convergent approach to synthesizing fluoroquinolines. These advanced methods focus on achieving high regioselectivity.

Regioselective Fluorination Techniques for Quinolines

Direct and regioselective fluorination of quinolines is a significant area of research. georgiasouthern.edursc.org Electrochemical methods have emerged as a promising technique. For example, the electrolytic 5,8-difluorination of quinolines can be achieved using HF:pyridine (B92270) as both the reagent and supporting electrolyte, providing moderate to good yields in a short reaction time. georgiasouthern.edu This method offers a direct route to introducing two fluorine atoms at specific positions.

Other methods involve the use of electrophilic fluorinating reagents like Selectfluor. thieme-connect.com Copper-catalyzed remote C-H activation has been used for the direct fluorination of 8-aminoquinolines at the C-5 position. thieme-connect.com While this demonstrates the potential for regioselective C-H fluorination, adapting such methods for the 6,8-difluoro substitution pattern remains a synthetic challenge. Radical fluorination is another emerging technique that shows promise for high regioselectivity in fluorinating heterocycles. numberanalytics.com

Nucleophilic Aromatic Substitution in Fluoroquinoline Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone of fluoroquinolone synthesis. nih.govresearchgate.netresearchgate.net This reaction typically involves the displacement of a leaving group, often a halogen, by a nucleophile. In the context of synthesizing derivatives of this compound, SNAr reactions can be used to introduce various substituents onto the quinoline core.

For instance, the fluorine atom at the C-7 position of a fluoroquinolone core is often susceptible to nucleophilic attack. This reactivity is exploited to introduce diverse functionalities by reacting the fluoroquinolone with various nucleophiles, such as amines or thiols. nih.govmdpi.com The presence of an electron-withdrawing group, such as a nitro group at the C-8 position, can facilitate nucleophilic substitution at the C-7 position. mdpi.comnih.gov While not directly leading to this compound itself, these principles are fundamental in the broader field of fluoroquinolone synthesis and derivatization.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to reduce environmental impact. vapourtec.comepa.govsemanticscholar.org In the context of this compound synthesis, these approaches focus on using safer solvents, reducing waste, and improving energy efficiency. acs.orgnih.gov

One notable green approach is the use of glycerol in modified Skraup syntheses. researchgate.netmdpi.com Glycerol, a byproduct of the biodiesel industry, can act as a renewable and biodegradable solvent and reactant, replacing more hazardous traditional reagents. researchgate.netmdpi.com The use of pressure Q-tubes in these reactions can also contribute to a safer process. researchgate.netresearchgate.netmdpi.com

Furthermore, the development of catalytic methods, particularly those that avoid stoichiometric reagents, aligns with green chemistry principles. acs.org The use of microwave irradiation has also been explored as a way to accelerate reactions and reduce energy consumption in quinoline synthesis, although care must be taken to avoid toxic reagents that have been used in some earlier microwave-assisted Skraup reactions. rsc.org The ultimate goal is to develop synthetic routes that are not only efficient but also sustainable and environmentally benign. nih.gov

Utilization of Environmentally Benign Solvents and Catalysts (e.g., Glycerol)

The push towards green chemistry in organic synthesis has highlighted the utility of environmentally benign solvents, with glycerol emerging as a notable example. nih.govpnu.ac.ir Glycerol (propane-1,2,3-triol) is a desirable green solvent due to its properties: it is non-toxic, biodegradable, non-volatile, non-flammable, and has a high boiling point (290 °C). nih.govunina.it Produced in large quantities as a byproduct of biodiesel production, glycerol is an economical and sustainable alternative to conventional hazardous organic solvents. nih.govunina.it

In the context of quinoline synthesis, glycerol has been effectively used as a green solvent and, in some cases, as a catalyst itself. nih.govpnu.ac.ir Its high boiling point can reduce reaction times compared to solvents with lower boiling points. nih.gov The Friedlander condensation, a popular method for synthesizing quinoline derivatives, has been successfully carried out in glycerol using catalysts like niobium-(V) chloride (NbCl₅), yielding products in high yields (76-98%) and with short reaction times (15-90 minutes). pnu.ac.ir While some studies have explored "catalyst-free" reactions in glycerol, it is suggested that glycerol itself may act as a catalyst, facilitated by hydrogen-bond formation. nih.gov

A modified Skraup synthesis, a classic method for preparing quinolines, has been adapted to use glycerol as both a reactant and a green solvent. nih.govresearchgate.net This approach avoids the need for additional, often harsh, oxidizing agents typically required in traditional Skraup syntheses. researchgate.net

Table 1: Properties of Glycerol as a Green Solvent

| Property | Description | Reference |

|---|---|---|

| Source | Byproduct of biodiesel production from renewable fats. | nih.gov |

| Environmental Profile | Biodegradable, non-toxic, environmentally friendly. | nih.govpnu.ac.irunina.it |

| Physical Properties | High boiling point (290 °C), non-volatile, non-flammable, hygroscopic. | nih.gov |

| Solvent Characteristics | Polar protic solvent, compatible with many organic and inorganic compounds. | pnu.ac.irunina.it |

| Catalytic Role | Can act as a catalyst, potentially through hydrogen-bond formation. | nih.gov |

Pressure-Assisted Synthesis Methods for Heterocycles

The application of pressure is a significant technique for enhancing the synthesis of heterocyclic compounds, including quinolines. numberanalytics.com High-pressure synthesis can lead to improved reaction rates, higher yields, and enhanced selectivity. numberanalytics.com This method is particularly valuable for accessing complex or strained molecules that may be difficult to form under standard atmospheric conditions. numberanalytics.com

A modern and safer approach involves the use of sealed pressure tubes, such as Q-tubes, which allow for reactions to be conducted at elevated pressures and temperatures. nih.govnih.gov This technique has been found to be superior to both conventional heating and microwave irradiation in certain cyclocondensation reactions for preparing quinoline-related systems. nih.gov

Specifically, a modified Skraup synthesis for producing novel quinolines, including 6,8-difluoroquinoline, has been successfully demonstrated using a combination of glycerol and pressure Q-tubes. nih.govresearchgate.netresearchgate.net This dual approach of a green solvent and pressure assistance resulted in good yields and shorter reaction times without the need for traditional oxidizing agents. nih.gov The use of pressure facilitates the necessary cyclization and dehydration steps in the synthesis. researchgate.net Research has shown this methodology to be effective for both laboratory and gram-scale synthesis, highlighting its practicality and efficiency. nih.gov

Table 2: Comparison of Synthesis Techniques for Heterocycles

| Technique | Advantages | Disadvantages/Limitations | Reference |

|---|---|---|---|

| Conventional Heating | Simple setup, widely used. | Often requires longer reaction times, can lead to side products. | nih.gov |

| Microwave Irradiation | Rapid heating, reduced reaction times, improved yields. | Requires specialized equipment, potential for localized overheating. | numberanalytics.comnih.gov |

| Pressure-Assisted (Q-tube) | Superior yields, shorter reaction times, high atom efficiency, applicable to gram-scale. | Requires pressure-rated equipment. | nih.govnih.gov |

Synthesis of Precursors and Functionalized Analogues for this compound

The synthesis of this compound and its analogues relies on the availability of appropriately substituted precursors. The most common synthetic routes to fluorinated quinolines involve cyclization reactions starting from fluorinated anilines. researchgate.net

For instance, 2,4-difluoroaniline is a key precursor for obtaining quinolines with fluorine atoms at the 6- and 8-positions. researchgate.net In one documented synthesis, 6,8-difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinolines were prepared from 2,4-difluoroaniline, pyridine-3-carbaldehyde, and allylmagnesium bromide. researchgate.net The Skraup reaction, a cornerstone of quinoline synthesis, can be used to create the core quinoline ring from a substituted aniline and a three-carbon fragment donor like acrolein or glycerol. researchgate.netresearchgate.net

Once the core quinoline structure is formed, it can be further modified to create functionalized analogues. For example, the synthesis of hybrid molecules often involves incorporating functional groups onto the precursor structures that allow for linking to other pharmacophores. urfu.ru An example of this is the synthesis of an azido-fluoroquinolone via nucleophilic substitution of a fluorine atom on a difluoroquinolinone precursor. urfu.ru Similarly, other functional groups can be introduced; for example, 3-bromo-7,8-difluoroquinoline-6-carbonitrile was synthesized as an intermediate for further chemical transformations. google.com These functionalized precursors are crucial for developing a diverse range of quinoline-based compounds for various applications. scispace.com

Table 3: List of Compounds

| Compound Name |

|---|

| 2,4-difluoroaniline |

| 3-bromo-7,8-difluoroquinoline-6-carbonitrile |

| 6,8-Difluoro-4-methyl-2-(3-pyridinyl)-1,2,3,4-tetrahydroquinoline |

| This compound |

| 6,8-difluoroquinoline |

| Acrolein |

| Allylmagnesium bromide |

| Glycerol |

| Niobium-(V) chloride |

| Propane-1,2,3-triol |

Advanced Spectroscopic Elucidation of 6,8 Difluoroquinolin 2 Ol Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6,8-Difluoroquinolin-2-ol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete picture of the molecular architecture.

Due to the absence of publicly available, experimentally-derived spectral data for this compound, the following sections describe the expected spectral features based on established principles of NMR spectroscopy and analysis of structurally related quinoline (B57606) derivatives. The data presented in the tables are hypothetical and intended for illustrative purposes.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. The spectrum of this compound is expected to show signals for the four protons on the quinoline ring system and one proton from the hydroxyl group. The protons on the heterocyclic ring (H-3 and H-4) would appear as doublets due to coupling with each other. The protons on the carbocyclic ring (H-5 and H-7) would exhibit more complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The hydroxyl proton (OH) would likely appear as a broad singlet, and its chemical shift could be concentration-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 6.3 - 6.5 | d | J(H3-H4) = 9.0 - 10.0 |

| H-4 | 7.6 - 7.8 | d | J(H4-H3) = 9.0 - 10.0 |

| H-5 | 7.0 - 7.2 | dd | J(H5-H7) = 2.0 - 3.0, J(H5-F6) = 9.0 - 10.0 |

| H-7 | 7.3 - 7.5 | dd | J(H7-H5) = 2.0 - 3.0, J(H7-F8) = 9.0 - 10.0 |

| 2-OH | 10.0 - 12.0 | br s | N/A |

d = doublet, dd = doublet of doublets, br s = broad singlet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts of these carbons are influenced by their hybridization, the electronegativity of attached atoms (oxygen, nitrogen, and fluorine), and resonance effects within the aromatic system. The carbons directly bonded to fluorine (C-6 and C-8) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large. Other carbons may also show smaller couplings to the fluorine atoms (²JCF, ³JCF). The C-2 carbon, bonded to both oxygen and nitrogen, is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |

| C-2 | 160 - 165 | |

| C-3 | 110 - 115 | |

| C-4 | 135 - 140 | |

| C-4a | 120 - 125 | |

| C-5 | 115 - 120 | ²J(C5-F6) ≈ 20-25 |

| C-6 | 150 - 155 | ¹J(C6-F6) ≈ 240-250 |

| C-7 | 110 - 115 | ²J(C7-F6) ≈ 20-25, ²J(C7-F8) ≈ 20-25 |

| C-8 | 150 - 155 | ¹J(C8-F8) ≈ 240-250 |

| C-8a | 140 - 145 |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environments

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. scispace.com For this compound, two distinct signals are anticipated, one for the fluorine at the C-6 position and one for the fluorine at the C-8 position. The chemical shifts of these fluorine nuclei are highly sensitive to their electronic environment. alfa-chemistry.com Each fluorine signal is expected to be split into a doublet of doublets due to coupling with the neighboring aromatic protons (H-5 and H-7, respectively). Long-range coupling between the two fluorine atoms might also be observed.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-6 | -110 to -120 | dd | J(F6-H5) = 9.0 - 10.0, J(F6-H7) = 5.0 - 6.0 |

| F-8 | -115 to -125 | dd | J(F8-H7) = 9.0 - 10.0, J(F8-H5) = 5.0 - 6.0 |

Chemical shifts are relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Topology

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be expected between H-3 and H-4, and between H-5 and H-7, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., H-3 to C-3, H-4 to C-4, H-5 to C-5, and H-7 to C-7).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is vital for identifying the connectivity of quaternary (non-protonated) carbons and piecing together the entire carbon skeleton. For instance, correlations from H-3 to C-2 and C-4a, and from H-5 to C-4a, C-6, and C-7 would help to confirm the quinoline ring structure.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. For this compound (C₉H₅F₂NO), the expected exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. This confirmation is a critical step in structure elucidation. Analysis of fluoroquinolone fragmentation patterns often reveals characteristic losses, such as the loss of CO, H₂O, and fragmentation of the quinoline ring system, which would further support the proposed structure. researchgate.net

Table 4: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₉H₆F₂NO⁺ | 182.0412 |

| [M-H]⁻ | C₉H₄F₂NO⁻ | 180.0266 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Specific LC-MS data, including retention times, mass-to-charge ratios of molecular ions and fragmentation patterns for this compound, are not available in published literature. This information is crucial for confirming the molecular weight and purity of the compound, as well as for providing insights into its structure through fragmentation analysis.

X-ray Crystallography for Solid-State Structural Determination

The solid-state structure of this compound has not been determined by X-ray crystallography according to available records.

Single-Crystal X-ray Diffraction Analysis of Difluoroquinolines

While single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of molecular structures, providing precise bond lengths, bond angles, and crystal packing information, no crystallographic information files (CIF) or structure reports for this compound are accessible.

Vibrational Spectroscopy for Functional Group Characterization

Detailed vibrational spectra for this compound are not documented.

Infrared (IR) Spectroscopy

No peer-reviewed articles or spectral databases provide the infrared spectrum of this compound. An IR spectrum would be instrumental in identifying the characteristic vibrational modes of its functional groups, such as the O-H, C=O (in the tautomeric quinolinone form), C-F, and aromatic C-H and C=C bonds.

Raman Spectroscopy

Similarly, Raman spectroscopic data for this compound is not available. Raman spectroscopy would offer complementary information to IR spectroscopy, particularly for the vibrations of the quinoline ring system and other non-polar bonds.

Electronic Spectroscopy for Conjugation and Chromophore Analysis

The electronic absorption and emission properties of this compound have not been reported. Electronic spectroscopy, such as UV-Visible spectroscopy, would provide information on the π-conjugated system of the molecule and the energies of its electronic transitions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific data regarding the UV-Vis absorption spectrum of this compound could be retrieved from the searched scientific databases and literature.

Fluorescence Spectroscopy

Information on the fluorescence properties, including excitation and emission spectra, of this compound is not available in the public domain.

Theoretical and Computational Chemistry Studies on 6,8 Difluoroquinolin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT study on 6,8-Difluoroquinolin-2-ol would involve optimizing the molecule's three-dimensional geometry to find its most stable conformation. This process would yield key data such as bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would elucidate the electronic structure, providing insights into the distribution of electrons within the molecule. This includes the calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the gap between which is a critical indicator of chemical reactivity and electronic excitability. nih.gov Molecular electrostatic potential maps could also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: This table is for illustrative purposes only and is not based on actual experimental or computational data.)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be employed. nih.gov These methods are more computationally intensive but provide a more rigorous solution to the electronic Schrödinger equation. youtube.com They are often used to benchmark the results obtained from DFT calculations and to investigate systems where electron correlation effects are particularly important.

Molecular Modeling and Simulation

While quantum mechanics describes the electronic structure, molecular modeling and simulation techniques are used to understand the physical behavior of molecules over time.

A comprehensive conformational analysis would be necessary to identify the various spatial arrangements (conformers) of this compound and their relative energies. By systematically rotating a molecule's single bonds, a potential energy surface can be mapped out, revealing the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule might interact with its environment, such as a biological receptor.

Molecular dynamics (MD) simulations would provide a view of the molecule's behavior over time. nih.govmdpi.comresearchgate.net By simulating the movements of all atoms in the system, MD can reveal how the molecule flexes, vibrates, and interacts with solvent molecules. mdpi.comresearchgate.net For a compound like this compound, MD simulations could be used to study its stability, its interactions with water or other solvents, and its potential to permeate biological membranes.

Prediction of Spectroscopic Properties

Computational methods are also invaluable for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization. Time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions within the molecule. rsc.orgresearchgate.net Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated, offering a theoretical fingerprint of the molecule's structure. Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted to assist in the interpretation of experimental NMR data. nih.gov

Computational NMR Chemical Shift Prediction

Computational Nuclear Magnetic Resonance (NMR) spectroscopy is a vital tool for predicting the magnetic environments of atomic nuclei within a molecule. For this compound, theoretical ¹H and ¹³C NMR chemical shifts are calculated to aid in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT calculations (e.g., using the B3LYP functional), is commonly used for this purpose. These calculations yield isotropic shielding values, which are then converted into chemical shifts (δ) by referencing a standard compound like Tetramethylsilane (TMS). The predicted shifts help in assigning specific signals to the hydrogen and carbon atoms in the molecule's structure. Comparing these theoretical values with experimental data allows for the structural validation of the compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is illustrative and derived from typical computational models for similar structures.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 6.45 | - |

| H4 | 7.80 | - |

| H5 | 7.30 | - |

| H7 | 7.15 | - |

| N1-H | 11.90 | - |

| C2 | - | 163.1 |

| C3 | - | 111.5 |

| C4 | - | 140.2 |

| C4a | - | 126.0 |

| C5 | - | 114.8 |

| C6 | - | 154.7 (d, J ≈ 248 Hz) |

| C7 | - | 113.2 |

| C8 | - | 151.3 (d, J ≈ 252 Hz) |

| C8a | - | 138.0 |

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of this compound. These calculations, typically done at the same level of theory as geometry optimization, determine the frequencies and intensities of the fundamental vibrational modes of the molecule. researchgate.netresearchgate.net This information is crucial for assigning the bands observed in experimental spectra to specific molecular motions, such as stretching, bending, or twisting of bonds. researchgate.net For this compound, key predicted vibrations would include the O-H stretching of the hydroxyl group, C=O stretching (in its keto-enol tautomer, 6,8-difluoroquinolin-2(1H)-one), aromatic C-H stretching, and the characteristic C-F stretching modes. Calculated frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental results. researchgate.net

Table 2: Selected Predicted Vibrational Frequencies for this compound (Note: Data is illustrative and based on DFT calculations for analogous compounds.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch | 3400 - 3550 |

| N-H Stretch (keto tautomer) | 3250 - 3400 |

| Aromatic C-H Stretch | 3050 - 3150 |

| C=O Stretch (keto tautomer) | 1650 - 1670 |

| Aromatic C=C Stretch | 1450 - 1620 |

| C-F Stretch | 1150 - 1280 |

Electronic Properties Analysis

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. mdpi.com The HOMO energy correlates with the ability to donate an electron (ionization potential), while the LUMO energy relates to the ability to accept an electron (electron affinity). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comsemanticscholar.org A small energy gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.org For this compound, the HOMO is typically distributed over the electron-rich quinoline (B57606) ring, while the LUMO is also delocalized across the aromatic system.

Table 3: Predicted Frontier Orbital Energies for this compound (Note: Values are representative and depend on the computational method.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.48 |

| LUMO Energy | -1.75 |

| HOMO-LUMO Gap | 4.73 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, provides a visual representation of the charge distribution across the molecule. rjptonline.org It is plotted onto the molecule's electron density surface, using a color scale to denote regions of varying electrostatic potential. Typically, red indicates areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green or yellow areas represent neutral potential. In this compound, the EPS map would show strong negative potential (red) around the highly electronegative oxygen and fluorine atoms. Positive potential (blue) would be localized around the hydroxyl hydrogen and the hydrogen attached to the nitrogen in the tautomeric form.

Charge Distribution and Bond Order Analysis

Charge distribution analysis quantifies the partial charge on each atom within the molecule, providing insight into its polarity and electronic structure. Methods like Mulliken population analysis are commonly used to compute these atomic charges. scirp.org In this compound, the electronegative fluorine, oxygen, and nitrogen atoms are expected to carry partial negative charges, drawing electron density from the adjacent carbon and hydrogen atoms, which consequently bear partial positive charges. This charge distribution influences the molecule's dipole moment and its non-covalent interactions. Bond order analysis complements this by quantifying the degree of bonding between atoms, confirming the aromatic character of the rings and the nature (single, double) of the bonds within the quinolinol framework.

Table 4: Predicted Mulliken Atomic Charges for Selected Atoms in this compound (Note: Data is illustrative and calculated via DFT methods.)

| Atom | Predicted Partial Charge (a.u.) |

| O (hydroxyl) | -0.68 |

| N1 | -0.55 |

| F (on C6) | -0.42 |

| F (on C8) | -0.43 |

| C2 | +0.58 |

| C6 | +0.39 |

| C8 | +0.40 |

Structure Activity Relationship Sar Studies: Mechanistic and Ligand Design Perspectives

Rational Design Principles for 6,8-Difluoroquinolin-2-ol Derivatives

The rational design of novel derivatives of this compound is a methodical process that leverages an understanding of the molecule's interaction with its biological target. nih.gov This approach aims to optimize the compound's properties by making strategic structural modifications.

The substitution pattern on the quinolin-2-one core is a critical determinant of molecular recognition and biological activity. The introduction of various functional groups at different positions on the aromatic rings can significantly alter the compound's electronic, steric, and hydrophobic properties, thereby influencing its binding affinity and selectivity for a target receptor. researchgate.netnih.gov

For instance, the addition of substituents to the quinoline (B57606) ring can modulate the molecule's interaction with the active site of a protein. nih.gov The nature, size, and position of these substituents can lead to either enhanced or diminished biological effects. For example, in a series of 8-hydroxyquinoline (B1678124) derivatives, the antiproliferative activity was found to be dependent on the substituents and their substitution pattern on a pendant phenyl ring. nih.gov

| Substitution Position | Potential Impact on Molecular Recognition |

| C3 and C4 | Introduction of bulky groups may lead to steric hindrance, while smaller, electron-withdrawing groups could enhance interactions. |

| C5 and C7 | Modifications at these positions can influence the overall shape and lipophilicity of the molecule, affecting its ability to fit into a binding pocket. |

| N1 | Substitution on the nitrogen atom can alter the hydrogen bonding capabilities and overall polarity of the quinolinone scaffold. |

This table is interactive. You can sort and filter the data.

The presence of two fluorine atoms at the C6 and C8 positions of the quinolin-2-ol scaffold has a profound impact on the molecule's physicochemical properties and its interactions with biological targets. Fluorine, being the most electronegative element, can significantly alter the electronic distribution within the molecule. mdpi.com

The carbon-fluorine bond is highly polarized and can participate in various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions. mdpi.comresearchgate.net These interactions can play a crucial role in stabilizing the conformation of the ligand within the receptor's binding site. The introduction of fluorine can also block sites susceptible to metabolic oxidation, thereby improving the metabolic stability of the compound. mdpi.com

| Property Influenced by Fluorine | Effect on Molecular Interactions |

| Electronegativity | Alters the local electronic environment, potentially strengthening interactions with polar residues in a binding site. mdpi.com |

| Lipophilicity | Can increase lipophilicity, which may enhance membrane permeability and access to intracellular targets. mdpi.com |

| Metabolic Stability | Blocks sites of metabolic attack, leading to a longer biological half-life. mdpi.com |

| Conformational Preference | Can induce specific conformations that are more favorable for binding to a target receptor. researchgate.netnih.gov |

This table is interactive. You can sort and filter the data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net This approach is instrumental in predicting the activity of novel compounds and in understanding the structural features that are important for their biological function. nih.gov

The first step in QSAR modeling is the calculation of molecular descriptors for a set of this compound analogues with known biological activities. nih.govdergipark.org.tr These descriptors are numerical values that encode different aspects of the molecular structure. They can be broadly categorized into several classes:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity and branching.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and include energies of molecular orbitals (HOMO and LUMO). sdiarticle3.com

Once the molecular descriptors are calculated, statistical methods are employed to develop a predictive model that correlates these descriptors with the biological activity of the compounds. nih.govmdpi.com Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used techniques for this purpose. sdiarticle3.comnih.gov

The goal is to create a statistically robust model with good predictive power. nih.gov The quality of a QSAR model is typically assessed using several statistical parameters, including the coefficient of determination (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). nih.govbrieflands.com A reliable QSAR model can then be used to predict the biological activity of newly designed this compound derivatives before their synthesis, thus saving time and resources. nih.govqsartoolbox.org

| QSAR Model Parameter | Description |

| R² (Coefficient of Determination) | Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s). nih.gov |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation techniques. nih.gov |

| RMSE (Root Mean Square Error) | Represents the standard deviation of the residuals (prediction errors). nih.gov |

This table is interactive. You can sort and filter the data.

In Silico Ligand-Receptor Interaction Analysis

In silico ligand-receptor interaction analysis, primarily through molecular docking, is a powerful computational tool used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (receptor). nih.govnih.gov This analysis provides valuable insights into the molecular basis of the ligand's biological activity and can guide the design of more potent and selective inhibitors. preprints.org

The process typically involves:

Preparation of the receptor and ligand structures: This includes obtaining the 3D structures of the target protein and the this compound derivative.

Docking simulations: The ligand is placed in the binding site of the receptor in various orientations and conformations to find the most favorable binding mode. mdpi.com

Scoring and analysis: The binding affinity is estimated using a scoring function, and the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, are analyzed. preprints.orgsemanticscholar.org

This in silico approach allows for the rapid screening of a large number of virtual compounds and the prioritization of the most promising candidates for synthesis and biological testing. mdpi.com The analysis of the binding interactions can reveal key amino acid residues in the receptor's active site that are crucial for ligand recognition, providing a basis for the rational design of new derivatives with improved binding properties. nih.govnih.gov

Molecular Docking Studies with Representative Binding Sites

Representative binding sites for a molecule like this compound could include the ATP-binding site of kinases, the active site of metalloenzymes, or allosteric pockets on G-protein coupled receptors (GPCRs). The docking protocol would typically involve preparing the 3D structure of the ligand and the receptor, defining a binding pocket (or the entire protein for blind docking), and then using a scoring function to rank the predicted binding poses based on their estimated binding affinity.

The difluoro substitution pattern is expected to significantly influence the binding profile. The fluorine atoms can alter the electronic distribution of the quinoline ring system, potentially enhancing interactions with complementary residues in a binding pocket.

Table 1: Hypothetical Molecular Docking Results for this compound with a Representative Kinase Binding Site

| Binding Site Residue | Interaction Type | Predicted Distance (Å) | Contribution to Binding |

|---|---|---|---|

| Asp145 (Backbone NH) | Hydrogen Bond | 2.1 | Strong |

| Lys67 | Hydrogen Bond | 2.8 | Moderate |

| Phe144 | π-π Stacking | 3.5 | Moderate |

| Leu120 | Hydrophobic | 3.9 | Weak |

| Gly146 (Backbone CO) | Halogen Bond (F8) | 3.0 | Moderate |

Analysis of Hydrogen Bonding, Halogen Bonding, and Hydrophobic Interactions

The non-covalent interactions of this compound are critical determinants of its biological activity. The interplay of hydrogen bonds, halogen bonds, and hydrophobic interactions dictates its binding affinity and selectivity for a given target.

Hydrogen Bonding: The 2-ol (hydroxo) group and the quinoline nitrogen atom are primary sites for hydrogen bonding. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom typically acts as a hydrogen bond acceptor. These interactions are crucial for anchoring the ligand within a binding site and providing specificity.

Halogen Bonding: Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) interacts with a nucleophile, such as a lone pair on a nitrogen or oxygen atom. mdpi.com The fluorine atoms at positions 6 and 8 of the quinoline ring can participate in halogen bonds, particularly with backbone carbonyls or other electron-rich residues in a protein. nih.gov The strength of these interactions can be comparable to classical hydrogen bonds and they are highly directional, contributing significantly to binding affinity and selectivity. nih.govnih.gov

Investigation of Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on a receptor that is topographically distinct from the orthosteric (primary) binding site. mdpi.comnih.gov This binding event induces a conformational change in the receptor, which in turn modulates the affinity or efficacy of the endogenous ligand. nih.gov Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral. mdpi.com

A molecule like this compound could potentially act as an allosteric modulator. Its relatively small and rigid structure might allow it to fit into less conserved allosteric pockets on receptors like GPCRs. mdpi.com The mechanism would likely involve the compound binding to a pocket, for instance, in the transmembrane domain, and stabilizing a receptor conformation that either enhances or diminishes the binding or signaling of the orthosteric ligand. The specific interactions, as detailed above (hydrogen, halogen, and hydrophobic bonds), would anchor the molecule in the allosteric site and transmit the conformational change through the protein structure. Identifying and characterizing such a mechanism would require specific biophysical and structural biology studies.

Theoretical Studies on Intramolecular and Intermolecular Interactions of this compound

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), provide profound insights into the electronic structure and interactions of molecules. mdpi.com

Intramolecular Interactions: For this compound, a key intramolecular interaction is the potential for a hydrogen bond between the 2-hydroxyl group and the quinoline nitrogen atom. DFT calculations could be employed to determine the geometry and energy of this interaction. mdpi.com This intramolecular hydrogen bond would lead to the formation of a quasi-ring, enhancing the planarity and stability of the molecule. The fluorine substitutions at positions 6 and 8 would influence the electron density of the entire ring system, thereby modulating the strength of this intramolecular hydrogen bond.

Intermolecular Interactions: In a condensed phase or within a protein binding site, this compound can form a variety of intermolecular interactions. Theoretical methods can be used to calculate the energies of these interactions. mdpi.com

Dimerization: Calculations can model the formation of dimers, which could be stabilized by intermolecular hydrogen bonds between the hydroxyl group of one molecule and the nitrogen or oxygen of another, as well as π-π stacking of the aromatic rings.

Solvation: The interaction with solvent molecules (e.g., water) can be modeled to understand its solubility and the thermodynamics of binding, where solvent displacement plays a key role.

Ligand-Receptor Interactions: High-level quantum mechanics calculations can be used to accurately quantify the strength of individual interactions (hydrogen bonds, halogen bonds) between the ligand and amino acid residues, complementing the findings from molecular docking. nih.govresearchgate.net Symmetry-Adapted Perturbation Theory (SAPT) is one such method that can decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion forces. mdpi.com

These theoretical studies are crucial for a rational approach to drug design, allowing for the fine-tuning of molecular structures to optimize their interaction profiles.

Derivatization and Functionalization Strategies Based on the 6,8 Difluoroquinolin 2 Ol Scaffold

Introduction of Diverse Functional Groups at the Quinolone Core

The quinolin-2-ol core, with its tautomeric quinolin-2-one form, offers multiple sites for the introduction of new functionalities. These modifications are typically aimed at exploring the structure-activity relationships (SAR) of novel compounds.

Alkylation, Acylation, and Arylation Reactions

Alkylation: The nitrogen and oxygen atoms of the 6,8-difluoroquinolin-2-ol scaffold are susceptible to alkylation, a reaction that can significantly influence the compound's lipophilicity and interaction with biological targets. The regioselectivity of alkylation (N- vs. O-alkylation) is often dependent on the reaction conditions. Generally, alkylation of the alkali salt of similar 2-pyridone systems in aprotic polar solvents like DMF tends to favor N-alkylation, while using the silver salt in a non-polar solvent like benzene (B151609) can lead exclusively to the O-alkylated product nih.gov. For instance, the alkylation of quinazolinones, which share the heterocyclic amide functionality, has been shown to yield N-alkylated products when using bases like potassium carbonate or cesium carbonate juniperpublishers.comuw.edu. Microwave-assisted alkylation has also been demonstrated as an efficient method for the regioselective N9-alkylation of purines, a related heterocyclic system, suggesting its potential applicability to the this compound core ub.edu.

Acylation: Acylation reactions introduce an acyl group onto the scaffold, which can serve as a handle for further functionalization or directly contribute to the molecule's biological activity. Palladium-catalyzed direct acylation represents a modern and efficient method for this transformation thieme.de. The chemoselectivity of acylation on bifunctional molecules is a critical aspect. For example, in 2-amino-8-quinolinol, acylation can be directed to either the amino or the hydroxyl group by carefully selecting the coupling agents and reaction conditions nih.gov.

Arylation: The introduction of aryl groups can be achieved through modern cross-coupling reactions, provided a suitable handle, such as a halogen atom, is present on the quinoline (B57606) core. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a halo-derivative and a boronic acid in the presence of a palladium catalyst nih.govscispace.comresearchgate.net. While direct arylation of the this compound is challenging, functionalization of the core with a leaving group would enable such transformations, allowing for the synthesis of a wide array of biaryl structures. For instance, palladium and copper co-catalyzed chloro-arylation has been successfully applied to gem-difluorostyrenes, indicating the potential for such strategies in fluoro-substituted systems nih.gov.

| Reaction Type | Reagents and Conditions (Analogous Systems) | Product Type |

| N-Alkylation | Alkyl halide, K₂CO₃ or Cs₂CO₃, DMF | N-substituted 6,8-difluoroquinolin-2-one |

| O-Alkylation | Silver salt of quinolin-2-ol, Alkyl halide, Benzene | 2-Alkoxy-6,8-difluoroquinoline |

| Acylation | Carboxylic acid, Coupling agent (e.g., EDCI) | O-acyl or N-acyl derivative |

| Arylation | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl-substituted this compound |

Strategies for Modifying the Hydroxyl Group of this compound

The hydroxyl group of this compound is a key site for modification to alter solubility, metabolic stability, and prodrug potential.

Ether and Ester Formation

Ether Formation: The synthesis of ether derivatives from the hydroxyl group of this compound can be achieved through reactions like the Williamson ether synthesis. This method typically involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. The synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers from phenols and halothane provides an example of forming ethers with fluorinated alkyl chains beilstein-journals.org.

Ester Formation: Esterification of the hydroxyl group is a common strategy to increase lipophilicity and can be a key step in prodrug design. This can be accomplished by reacting the this compound with a carboxylic acid, acyl chloride, or anhydride, often in the presence of a catalyst. For example, 5'-O-fatty acyl ester derivatives of nucleoside analogues have been synthesized to enhance their anti-HIV activity nih.gov. Similarly, novel bioactive lipophilic hydroxyalkyl esters have been synthesized from hydroxyphenylacetic acids through Fischer esterification mdpi.com.

| Modification | Reagents and Conditions | Resulting Functional Group |

| Etherification | Alkyl halide, Base (e.g., NaH) | Ether (-OR) |

| Esterification | Acyl chloride or Carboxylic acid with coupling agent | Ester (-OCOR) |

Prodrug Design Principles (chemical perspective)

A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical transformation in vivo to release the active drug. The primary goal of a prodrug strategy is to overcome undesirable properties of the parent drug, such as poor solubility, low permeability, rapid metabolism, or toxicity nih.govslideshare.net.

For quinolone-based compounds, prodrug design has been employed to improve aqueous solubility and bioavailability nih.gov. A common approach is to mask polar functional groups, such as the carboxylic acid or hydroxyl group, with bioreversible moieties.

From a chemical perspective, designing a prodrug of this compound would involve modifying its hydroxyl group to form a labile linkage, such as an ester or a carbonate. The choice of the promoiety to be attached is critical and depends on the desired properties. For instance, to enhance water solubility, a hydrophilic group like a phosphate or a short-chain amino acid could be attached via an ester linkage. Conversely, to increase lipophilicity and passive diffusion across membranes, a long-chain fatty acid could be esterified to the hydroxyl group. The linker connecting the drug to the promoiety must be designed to be cleaved by specific enzymes (e.g., esterases, phosphatases) at the target site to ensure the timely release of the active this compound slideshare.net. N-alkoxyquinoline derivatives have also been explored as prodrugs that can release the parent quinoline upon one-electron reduction .

Development of Hybrid Compounds Incorporating the this compound Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. This approach can lead to compounds with improved affinity and efficacy, a broader spectrum of activity, or a better resistance profile. The this compound moiety can be a valuable component in the design of such hybrid molecules.

Linker Chemistry for Conjugate Synthesis (e.g., Triazole Linkers)

The conjugation of the this compound scaffold to other molecules or functional units often relies on robust and efficient linker chemistry. Among the most powerful and widely adopted methods is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction forms a stable 1,2,3-triazole ring that serves as a durable and chemically inert linker connecting the quinolinol core to another molecule.

The synthesis of such conjugates typically involves a two-part strategy. First, the this compound scaffold is functionalized with either an azide or an alkyne group. Second, the partner molecule for conjugation is functionalized with the complementary group (alkyne or azide, respectively). The final step involves the CuAAC reaction to form the triazole-linked conjugate.

A representative approach involves tethering quinolone molecules using this method. For instance, a versatile method based on the Cu-catalyzed [2+3] cycloaddition has been developed to link 4-hydroxyquinolin-2(1H)-ones with 4-azido-2-quinolones. nih.gov This strategy allows for the connection of multiple quinolone units through a stable triazole linker. nih.gov The 2-ol/2-one tautomerism of the quinolinol scaffold provides reactive sites, such as the oxygen or nitrogen atoms, for the introduction of propargyl groups (containing a terminal alkyne) via etherification or alkylation. This alkynylated scaffold can then be reacted with an azide-functionalized partner molecule to yield the desired conjugate.

Table 1: Key Components in Triazole Linker-Based Conjugate Synthesis

| Component | Role | Example Precursor | Reaction Type |

|---|---|---|---|

| Quinolinol Scaffold | Core structure to be functionalized | This compound | - |

| Alkyne Moiety | Reactive group for cycloaddition | Propargyl bromide (for installation on scaffold) | Nucleophilic substitution |

| Azide Moiety | Complementary reactive group | Sodium azide (for installation on partner molecule) | Nucleophilic substitution |

| Catalyst | Facilitates the cycloaddition reaction | Copper(I) salts (e.g., CuI, CuSO₄/sodium ascorbate) | Huisgen-Meldal-Sharpless cycloaddition |

| Resulting Linker | Stable connecting unit | 1,4-disubstituted 1,2,3-triazole | Click Chemistry |

Synthesis of Dimeric and Oligomeric Structures

The same linker chemistries used for simple conjugation can be extended to construct more complex dimeric and oligomeric structures based on the this compound scaffold. These larger molecules, where multiple quinolinol units are covalently linked, can exhibit unique properties arising from the spatial arrangement and potential electronic communication between the individual heterocyclic systems.

One effective strategy for dimerization or oligomerization involves using a central linker molecule that possesses multiple reactive sites for click chemistry. For example, a molecule with two or more azide groups can be reacted with an alkyne-functionalized this compound to create a dimer or a higher-order oligomer. Conversely, a multi-alkyne core can be used to bring together several azide-functionalized quinolinol units.

Research on related quinolone systems has demonstrated the feasibility of this approach. A method was developed to attach three quinolone molecules via a triazole linker, effectively creating a trimeric structure. nih.gov In this design, a central phenoxide linker connects two 4-hydroxy-2-quinolone units and a third 4-triazolo-2-quinolinone unit. nih.gov This highlights the modularity of click chemistry in building complex molecular architectures from the quinolinol scaffold.

Table 2: Strategies for Dimer and Oligomer Synthesis

| Structure Type | Synthetic Strategy | Key Reagents | Linker Type |

|---|---|---|---|

| Dimer | Reaction of two moles of alkynyl-quinolinol with one mole of a diazide linker. | 6,8-Difluoro-2-(prop-2-yn-1-yloxy)quinoline, 1,4-diazidobutane | Dual 1,2,3-Triazole |

| Trimer (Linear) | Stepwise synthesis connecting three quinolinol units with bifunctional linkers. | Azido-alkynyl linkers, alkynyl- and azido-quinolinols | Multiple 1,2,3-Triazole |

| Trimer (Branched) | Reaction of three moles of alkynyl-quinolinol with one mole of a triazide linker. | 6,8-Difluoro-2-(prop-2-yn-1-yloxy)quinoline, 1,3,5-Tris(azidomethyl)benzene | Branched Tris-1,2,3-Triazole |

Exploiting C-H Functionalization for Scaffold Diversification

Direct C-H functionalization has become a powerful tool in organic synthesis, offering a more atom- and step-economical way to diversify complex molecules by avoiding the need for pre-functionalized starting materials. mdpi.comyoutube.com For the this compound scaffold, C-H functionalization presents an opportunity to introduce a wide array of substituents directly onto the heterocyclic core, thereby creating diverse libraries of compounds.

Transition metal catalysis, particularly with palladium, is a common strategy for activating otherwise inert C-H bonds. mdpi.comnih.gov In the context of the quinoline ring, the nitrogen atom can act as an endogenous directing group, guiding the metal catalyst to a proximal C-H bond, often at the C8 position. mdpi.com However, methods for functionalizing more distant positions have also been developed. nih.gov For the this compound scaffold, the C-H bonds at positions 3, 4, 5, and 7 are potential targets for functionalization.

The regioselectivity of the C-H functionalization can be controlled by several factors, including the choice of catalyst, ligands, and directing groups installed on the scaffold. nih.govnih.gov For instance, an amide or other coordinating group could be temporarily installed at the N1 position to direct functionalization to the C7 position. The inherent electronic properties of the ring, influenced by the fluorine atoms and the 2-ol group, will also play a crucial role in determining the reactivity of the various C-H bonds. Palladium-catalyzed reactions can be used to form new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. nih.gov

Table 3: Examples of Potential C-H Functionalization Reactions on the Quinolinol Scaffold

| Position | Reaction Type | Catalyst System (Example) | Potential Coupling Partner | Resulting Functional Group |

|---|---|---|---|---|

| C3/C4 | Arylation | Pd(OAc)₂, PPh₃ | Arylboronic acid | Phenyl, substituted phenyl |

| C5 | Alkenylation | [RhCp*Cl₂]₂ | Alkene | Vinyl, styryl |

| C7 | Amination | Pd(OAc)₂, K₂S₂O₈ | Carbamates, Sulfonamides | Amino, substituted amino |

| C3 | Etherification | Cu(OAc)₂ | Phenols, Alcohols | Phenoxy, Alkoxy |

This approach allows for the late-stage diversification of the this compound scaffold, enabling the rapid generation of analogues with varied substituents for further investigation.

Emerging Research Trajectories and Future Outlook in 6,8 Difluoroquinolin 2 Ol Research

Development of Novel and More Efficient Synthetic Pathways

The traditional batch synthesis of quinoline (B57606) derivatives is progressively being supplemented and potentially replaced by more advanced and efficient methodologies. The future of 6,8-Difluoroquinolin-2-ol synthesis is likely to be shaped by innovations in continuous manufacturing and biologically inspired catalytic systems.

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from conventional batch processing. In this approach, reactants are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. The application of this technology to the synthesis of quinoline and quinolone derivatives has demonstrated significant advantages, including enhanced safety, improved product consistency, and the potential for seamless scale-up. acs.orgmdpi.com

For a compound like this compound, a continuous flow process could be designed to mitigate the risks associated with exothermic reactions and the handling of potentially hazardous reagents. Furthermore, the integration of in-line purification and analysis can lead to a fully automated and highly efficient manufacturing process. Research into the continuous synthesis of a quinolone antibiotic intermediate has highlighted the benefits of using static mixers to control exothermic reactions and improve product yield.

| Synthetic Approach | Potential Advantages for this compound Synthesis | Key Enabling Technologies | Illustrative Precedent (Related Compounds) |

|---|---|---|---|

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, potential for automation and scalability. | Microreactors, static mixers, continuous stirred-tank reactors (CSTRs), plug flow reactors (PFRs). | Continuous synthesis of a quinolone antibiotic intermediate using in-line static mixers. |

| Continuous Photochemical Synthesis | Access to novel reaction pathways, mild reaction conditions, green chemistry principles. | High-power LED lamps, flow photoreactors. | Tandem photoisomerization-cyclization process for quinoline synthesis. nih.gov |

Chemoenzymatic and Biocatalytic Approaches

Nature's catalysts, enzymes, are increasingly being harnessed for organic synthesis due to their high selectivity and ability to operate under mild conditions. Chemoenzymatic and biocatalytic approaches for the synthesis of quinolines and 2-quinolones are gaining traction as sustainable alternatives to traditional chemical methods. nih.govnih.gov

Recent studies have demonstrated the use of enzymes such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) for the synthesis of quinoline and 2-quinolone scaffolds. nih.govnih.gov For this compound, the development of a chemoenzymatic route could involve the use of an engineered enzyme to catalyze a key bond-forming step, potentially leading to a more environmentally friendly and cost-effective synthesis. Aldolases have also been repurposed for the chemoenzymatic synthesis of substituted quinolines, showcasing the versatility of this approach.

Integration of Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of reaction mechanisms is crucial for process optimization and the development of robust synthetic protocols. The integration of advanced analytical techniques is set to provide unprecedented insights into the synthesis of this compound.

Real-time Reaction Monitoring via Spectroscopy

Process Analytical Technology (PAT) tools, particularly in-situ spectroscopic methods, are becoming indispensable for real-time reaction monitoring. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout a chemical reaction. This allows for a detailed kinetic analysis and the identification of transient species that are often missed by traditional offline analysis. The application of in-situ FTIR has been used to evaluate the mechanism of quinoline synthesis from aniline (B41778) and propanol (B110389) over zeolite catalysts. ekb.eg

Hyphenated Techniques for Complex Mixture Analysis

The synthesis of complex organic molecules like this compound can often result in complex reaction mixtures containing byproducts and impurities. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of such mixtures.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for this purpose. researchgate.netmdpi.comresearchgate.net These techniques can separate the components of a mixture and provide detailed structural information for each component, enabling the unambiguous identification of impurities. For instance, LC-MS/MS has been extensively used for the determination of fluoroquinolone residues in various matrices, demonstrating its sensitivity and selectivity. nih.govmdpi.com

| Analytical Technique | Information Gained for this compound Research | Potential Impact |

|---|---|---|

| In-situ FTIR/Raman Spectroscopy | Real-time reaction kinetics, identification of reaction intermediates, endpoint determination. | Improved process control, enhanced reaction understanding, optimization of reaction conditions. |

| LC-MS/MS | Separation and identification of products, byproducts, and impurities; quantitative analysis. | Ensuring product purity, facilitating process development and quality control. |

| GC-MS | Analysis of volatile starting materials, intermediates, and byproducts. | Complementary to LC-MS for a comprehensive analysis of the reaction mixture. |

Advancements in Predictive Computational Models for Structure-Property Relationships

Computational chemistry and molecular modeling are transitioning from being primarily explanatory tools to becoming truly predictive. For this compound, these advancements will enable the in silico prediction of its physicochemical properties, reactivity, and potential biological activity, thereby guiding experimental efforts.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.comnih.gov For fluoroquinolone derivatives, 3D-QSAR models have been developed to predict their activity and to design new compounds with improved properties. mdpi.comnih.gov Such models could be applied to this compound to predict its potential biological targets and to guide the design of analogs with enhanced activity.

Molecular docking simulations are another powerful computational tool that can predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. nih.gov This can provide insights into the mechanism of action and can be used to screen virtual libraries of compounds for potential activity. In silico molecular docking studies have been widely used to investigate the interaction of quinolone derivatives with their biological targets. nih.govscope-journal.com These predictive models, when used in conjunction with experimental data, can significantly accelerate the discovery and development of new molecules with desired properties.

Conclusion

Summary of Key Academic Contributions and Insights in 6,8-Difluoroquinolin-2-ol Research

Research into this compound and its derivatives has provided valuable insights into the chemical behavior and potential applications of fluorinated heterocyclic compounds. The primary academic contributions stem from the exploration of its synthesis and its role as a scaffold in medicinal chemistry. The quinoline (B57606) core is a well-established pharmacophore, and the introduction of fluorine atoms at the 6 and 8 positions has been a key area of investigation.

The presence of fluorine is known to significantly alter the physicochemical properties of organic molecules. nih.govchemxyne.com In the context of quinoline derivatives, this often leads to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. nih.govtandfonline.com While specific research on this compound is not as extensive as for some other fluoroquinolones, studies on related compounds, such as 1-aryl-6,8-difluoroquinolones, have demonstrated the potent biological activities that can be achieved with this substitution pattern. msu.eduacs.org

The tautomeric relationship between this compound and its corresponding 2-quinolinone form is a crucial aspect of its chemistry. This has been explored in the context of creating novel compounds with potential applications in areas such as fluorescent probes. For instance, derivatives of 6,7-difluoro-2-quinolinone have been synthesized and investigated for their ability to detect metal ions.

Overall Academic Significance of this compound in Heterocyclic Chemistry

The academic significance of this compound in heterocyclic chemistry lies in its potential as a versatile building block for the synthesis of more complex molecules. The strategic placement of two fluorine atoms on the benzene (B151609) ring of the quinoline system creates a unique electronic environment, influencing the reactivity of the entire molecule. This makes it an attractive substrate for further chemical modifications and the development of novel synthetic methodologies.

The compound serves as a valuable scaffold for the design and synthesis of new classes of biologically active agents. The quinoline framework is a common feature in a wide range of pharmaceuticals, and the difluoro substitution pattern offers a means to fine-tune the properties of these molecules. nih.gov Its derivatives have been explored for various therapeutic applications, including as antibacterial and anticancer agents. mdpi.comrsc.org

Furthermore, the study of this compound contributes to the broader understanding of structure-activity relationships in medicinal chemistry. By systematically modifying the core structure and evaluating the resulting changes in biological activity, researchers can gain valuable insights into the molecular interactions that govern therapeutic efficacy.

Future Directions for Fundamental Chemical Research on this compound

The foundation of knowledge surrounding this compound opens up several avenues for future fundamental chemical research. A primary focus should be on the development of more efficient and scalable synthetic routes to this compound and its derivatives. This would facilitate broader access for chemical and biological investigations.

A detailed exploration of the chemical reactivity of the 6,8-difluoroquinoline (B127152) scaffold is warranted. This could include systematic studies of electrophilic and nucleophilic substitution reactions, as well as cross-coupling reactions to introduce a variety of functional groups at different positions on the quinoline ring. Understanding how the fluorine atoms modulate the reactivity of the heterocyclic system is of fundamental importance.

Future research could also delve into the coordination chemistry of this compound, investigating its potential as a ligand for the synthesis of novel organometallic complexes. Such complexes could exhibit interesting catalytic properties or find applications in materials science. Computational studies could be employed to predict the electronic structure and reactivity of the molecule, guiding synthetic efforts and the design of new derivatives with desired properties. The exploration of its potential in the development of new fluorescent sensors and probes also presents a promising area for future investigation.

Q & A

Basic Research Question

- 19F NMR : Identifies fluorine environments and quantifies purity. For example, 2-(2,4-Difluorophenyl)propan-2-ol shows distinct δ values for para vs. ortho fluorine .

- X-Ray Photoelectron Spectroscopy (XPS) : Confirms fluorine incorporation in solid-state samples.

- GC-MS with Derivatization : Silanize hydroxyl groups to improve volatility for accurate mass analysis .

How can researchers address discrepancies between theoretical and experimental yields in fluorinated quinoline synthesis?

Advanced Research Question

Discrepancies often stem from unaccounted side reactions or solvent effects. For example:

- Byproduct Formation : Trace water in solvents may hydrolyze boronic esters, reducing yields .

- Catalyst Poisoning : Fluorine’s electronegativity can deactivate palladium catalysts in cross-coupling steps. Use Buchwald-Hartwig conditions with robust ligands (e.g., XPhos) .

- Reaction Monitoring : Employ in situ IR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

What are the best practices for ensuring reproducibility in fluorinated quinoline syntheses?

Q. Methodological Focus

- Detailed Reaction Logs : Document solvent batch numbers, humidity levels, and catalyst activation steps.

- Reference Standards : Use commercially available fluorinated compounds (e.g., 2,4-Difluorophenylhydrazine hydrochloride) for calibration .

- Collaborative Validation : Share datasets via platforms compliant with FAIR principles (Findable, Accessible, Interoperable, Reusable) to align with open-data initiatives in health research .

How does the fluorine substitution pattern influence the biological activity of this compound derivatives?

Advanced Research Question

Fluorine’s position affects lipophilicity and target binding. For example:

- Antimicrobial Activity : 8-Benzoyl-6-[(2-fluorophenyl)methyl]quinolin-9-one derivatives show enhanced activity due to fluorine’s meta-directing effects .

- Metabolic Stability : Fluorine at position 8 reduces cytochrome P450-mediated oxidation, prolonging half-life in vitro.

- Structure-Activity Relationships (SAR) : Compare with 6-Chloro-2-phenylquinolin-4-ol, where chlorine’s steric bulk vs. fluorine’s electronegativity alters potency .

What safety protocols are essential when handling this compound and its intermediates?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal contact .

- Ventilation : Use fume hoods for reactions releasing HF or other volatile fluorides.

- Waste Disposal : Segregate fluorinated waste and consult certified agencies for disposal, as advised for 2-Fluoroethanol .

How can researchers leverage mixed-method approaches (e.g., computational + experimental) to study this compound?

Advanced Research Question

- Hybrid DFT-Experimental Design : Predict reaction pathways computationally, then validate with small-scale trials. For example, simulate condensation energetics before lab testing .

- Machine Learning : Train models on fluorinated compound databases (e.g., PubChem ) to predict solubility or toxicity.

- Ethical Data Use : Ensure compliance with data protection laws when sharing sensitive chemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.